molecular formula C9H12BrNO2 B1275191 1-Amino-3-(2-bromophenoxy)propan-2-ol CAS No. 112169-37-6

1-Amino-3-(2-bromophenoxy)propan-2-ol

Cat. No.: B1275191
CAS No.: 112169-37-6
M. Wt: 246.1 g/mol
InChI Key: WYHLRZQZSFTKEC-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Amino-3-(2-bromophenoxy)propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures typically range from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Amino-3-(2-bromophenoxy)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein binding.

    Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-bromophenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Amino-3-(2-bromophenoxy)propan-2-ol can be compared with similar compounds such as 3-(2-Amino-3-bromophenoxy)propan-1-ol. While both compounds share a similar structure, their chemical properties and applications may differ. For example, the position of the amino group can influence the compound’s reactivity and binding affinity to molecular targets .

Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties.

Biological Activity

1-Amino-3-(2-bromophenoxy)propan-2-ol, also known by its CAS number 112169-37-6, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C9H12BrNO2C_9H_{12}BrNO_2, with a molecular weight of 246.1 g/mol. The compound features a bromophenyl group, which is significant in influencing its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of related compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 156.47 µM against different pathogens such as Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anticancer Activity

In vitro studies have demonstrated that similar compounds can exhibit anticancer activity against various cancer cell lines, including A549 (lung cancer) cells. For example, modifications to the phenyl group have been shown to enhance anticancer efficacy significantly .

The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways leading to either cell death in cancer cells or inhibition of microbial growth.

Case Studies

  • Antimicrobial Efficacy : A study on similar brominated phenyl compounds revealed that they could inhibit the growth of multidrug-resistant bacteria effectively, indicating that structural modifications could enhance their antimicrobial properties .
  • Anticancer Potential : Another study highlighted that the introduction of electron-withdrawing groups on the phenyl ring significantly increased the cytotoxicity against A549 cells, suggesting that further research on derivatives of this compound could yield promising results for cancer therapy .

Properties

IUPAC Name

1-amino-3-(2-bromophenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHLRZQZSFTKEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(CN)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405788
Record name 1-amino-3-(2-bromophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112169-37-6
Record name 1-amino-3-(2-bromophenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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